molecular formula C9H7Br2N3 B2404394 4-(Bromomethyl)-2-(3-bromophenyl)triazole CAS No. 2416236-46-7

4-(Bromomethyl)-2-(3-bromophenyl)triazole

Cat. No.: B2404394
CAS No.: 2416236-46-7
M. Wt: 316.984
InChI Key: OMTPKSPTLQSYNC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(3-bromophenyl)triazole is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromine atoms at the 4-methyl and 3-phenyl positions, making it a brominated derivative of triazole. The unique structure of this compound lends itself to various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-(Bromomethyl)-2-(3-bromophenyl)triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated phenyl and triazole precursors.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the triazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-(Bromomethyl)-2-(3-bromophenyl)triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with hydrogen peroxide can yield corresponding oxides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Bromomethyl)-2-(3-bromophenyl)triazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(3-bromophenyl)triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and triazole ring play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-(Bromomethyl)-2-(3-bromophenyl)triazole can be compared with other brominated triazoles and phenyl derivatives, such as:

  • 4-(Bromomethyl)-3-(3-bromophenyl)isoxazole
  • 4-Bromophenyl 4-bromobenzoate
  • 3-(3-Bromophenyl)propionic acid

These compounds share similar structural features but differ in their chemical properties and applications. The presence of the triazole ring in this compound imparts unique reactivity and potential biological activities, distinguishing it from other brominated derivatives.

Properties

IUPAC Name

4-(bromomethyl)-2-(3-bromophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3/c10-5-8-6-12-14(13-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTPKSPTLQSYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2N=CC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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